Ultraselective β2-Adrenoceptor Agonism: Subtype Selectivity vs. Ritodrine and Isoprenaline
In direct head-to-head comparison using human β1-, β2-, and β3-AR expressed in CHO cells, bedoradrine exhibited an 832-fold higher selectivity for β2-AR over β1-AR and a 126-fold higher selectivity for β2-AR over β3-AR, a magnitude of specificity not observed with the comparator agents ritodrine and isoprenaline [1]. The EC50 for β2-AR was 2.9 nM, compared to 2400 nM for β1-AR and 363 nM for β3-AR [1].
| Evidence Dimension | β2-AR Selectivity vs. β1-AR (Fold-difference in EC50) |
|---|---|
| Target Compound Data | 832-fold (EC50 β1: 2400 nM / β2: 2.9 nM) |
| Comparator Or Baseline | Ritodrine and isoprenaline (specific fold-differences not provided, but bedoradrine explicitly noted as having 'better selectivity') |
| Quantified Difference | 832-fold selectivity for β2-AR over β1-AR, 126-fold over β3-AR |
| Conditions | cAMP production in CHO cells expressing human β1-, β2-, or β3-AR |
Why This Matters
This level of subtype selectivity is a critical procurement specification for researchers requiring a β2-AR agonist that minimizes off-target cardiac (β1) and metabolic (β3) activation in cell-based and in vivo models.
- [1] Inoue Y, et al. Investigation of β2-adrenoceptor subtype selectivity and organ specificity for bedoradrine (KUR-1246), a novel tocolytic beta-adrenergic receptor stimulant. J Obstet Gynaecol Res. 2009 Jun;35(3):405-13. View Source
